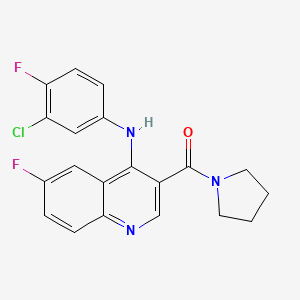

(4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[4-(3-chloro-4-fluoroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF2N3O/c21-16-10-13(4-5-17(16)23)25-19-14-9-12(22)3-6-18(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGNWKRFTAZDIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Substitution Reactions:

Amination: The amino group is introduced via nucleophilic substitution reactions, where an amine reacts with a halogenated precursor.

Pyrrolidine Introduction: The pyrrolidine moiety is typically introduced through a nucleophilic substitution reaction involving pyrrolidine and a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrrolidine groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the quinoline core or the phenyl ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents like chlorine gas, fluorine-containing compounds, and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action of (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

| Property | Target Compound | (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone | 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone |

|---|---|---|---|

| Core Structure | Quinoline | Pyridazine-piperazine hybrid | Pyrrole |

| Key Substituents | - 6-Fluoro - (3-Chloro-4-fluorophenyl)amino - Pyrrolidin-1-yl methanone |

- 2-Chloro-6-fluorophenyl - 6-Propoxy-pyridazinyl - Piperazine |

- 2-Chloro-6-fluorophenyl - 4-Chlorophenyl methanone |

| Molecular Weight | Not explicitly provided (estimated ~430 g/mol) | Calculated from formula: ~448 g/mol | 364.79 g/mol (CAS 477886-21-8) |

| Potential Applications | Inferred: Kinase inhibition, antimicrobial agents | Likely: Receptor modulation (e.g., GPCRs due to piperazine) | Biochemical probes or intermediates (e.g., agrochemicals) |

Key Differences in Bioactivity Context

- Quinoline vs. Pyridazine/Pyrrole Cores: The quinoline core in the target compound is associated with DNA intercalation or kinase inhibition, whereas pyridazine (in ) and pyrrole (in ) cores are more commonly linked to receptor-binding or catalytic activity modulation. Piperazine moieties (e.g., in ) often enhance solubility and CNS penetration, while pyrrolidine (in the target compound) may improve metabolic stability .

Halogenation Patterns : The target compound’s 3-chloro-4-fluorophenyl group introduces steric and electronic effects distinct from the 2-chloro-6-fluorophenyl groups in and . These differences could influence binding affinity to targets like kinases or ion channels.

Biologische Aktivität

The compound (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that exhibits significant biological activity. This article reviews the compound's synthesis, mechanism of action, and its potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a quinoline core with various functional groups, including a pyrrolidine moiety. The synthesis typically involves:

- Formation of the Quinoline Core : Achieved through Friedländer synthesis, involving the condensation of aniline derivatives with ketones.

- Amination : Introduces the amino group via nucleophilic substitution reactions with halogenated precursors.

- Pyrrolidine Introduction : Accomplished through nucleophilic substitution reactions involving pyrrolidine and suitable leaving groups on the quinoline core.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, including enzymes and receptors. Its mechanism involves:

- Binding Affinity : The compound binds to target proteins, modulating their activity, which can lead to various biological effects such as inhibition of enzyme activity or receptor signaling pathways.

- Inhibition Studies : Preliminary studies indicate that the presence of the 3-chloro-4-fluorophenyl fragment enhances binding affinity to catalytic sites in enzymes like tyrosinase .

Antitumor Activity

Recent research has focused on the antitumor properties of this compound. It has shown promise as a lead compound for developing new cancer therapies:

- MDM2 Inhibition : The compound has been studied for its role as an MDM2 inhibitor, which is crucial in regulating p53 tumor suppressor activity. In vitro assays demonstrated high binding affinity (K_i < 1 nM) and potent cellular activity against cancer cell lines .

Enzyme Inhibition

The compound's structural features allow it to interact effectively with various enzymes:

Case Studies

- Study on Tyrosinase Inhibition :

- MDM2 Inhibitor Development :

Q & A

Q. How to optimize crystallization conditions for X-ray studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.